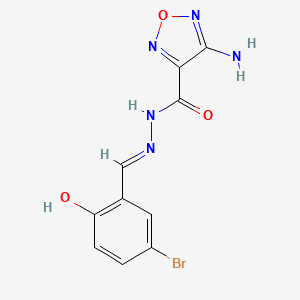![molecular formula C21H21N3O6S B6103763 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)
3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole, also known as DNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the reaction of the thiol group with the nitrophenyl group, resulting in the formation of a highly fluorescent adduct. This reaction is reversible and can be used to measure changes in thiol levels in real-time. The fluorescence intensity of this compound is directly proportional to the concentration of thiols, making it a useful tool for the detection of thiols in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study the redox signaling pathways and oxidative stress in various cell types, including cancer cells, neurons, and immune cells. This compound has also been used to study the role of thiols in various physiological processes, including protein folding, enzyme activity, and cellular signaling.
実験室実験の利点と制限
The advantages of using 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in lab experiments include its high sensitivity and selectivity for thiol detection, its minimal toxicity, and its ease of use. However, the limitations of this compound include its limited stability in solution, its sensitivity to light, and its potential for non-specific reactions with other cellular components.
将来の方向性
For the use of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in scientific research include the development of new fluorescent probes based on the this compound scaffold, the study of thiol-containing proteins and enzymes in disease states, and the use of this compound in live-cell imaging studies. Additionally, the synthesis of this compound derivatives with improved stability and selectivity for thiol detection may lead to the development of new diagnostic and therapeutic agents for various diseases.
合成法
The synthesis of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves several steps, including the reaction of 2-nitrophenylthiol with 3,4,5-trimethoxybenzoyl chloride to form the intermediate compound, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.
科学的研究の応用
3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been widely used in scientific research as a fluorescent probe for the detection of thiols and other reactive species. It has also been used as a tool for the study of redox signaling pathways and oxidative stress in cells. This compound has been shown to be highly sensitive and selective for thiol detection, making it a valuable tool for the study of thiol-containing proteins and enzymes.
特性
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-12-20(31-18-9-7-6-8-15(18)24(26)27)13(2)23(22-12)21(25)14-10-16(28-3)19(30-5)17(11-14)29-4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOAJOTESPMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)
![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)

![2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6103715.png)



![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6103729.png)
![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)